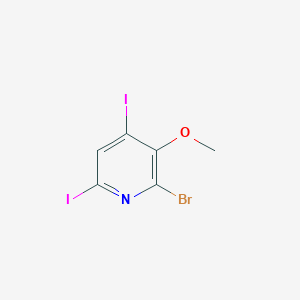

2-Bromo-4,6-diiodo-3-methoxypyridine

Description

BenchChem offers high-quality 2-Bromo-4,6-diiodo-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-diiodo-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,6-diiodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGYLZOYDLAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4,6-diiodo-3-methoxypyridine CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-4,6-diiodo-3-methoxypyridine , a highly specialized heterocyclic scaffold used in the discovery of kinase inhibitors and complex agrochemicals.

CAS Number: 1221792-52-4 Molecular Weight: 439.82 g/mol

Executive Summary

2-Bromo-4,6-diiodo-3-methoxypyridine is a dense, poly-halogenated pyridine intermediate characterized by three chemically distinct electrophilic sites. Its value in drug discovery lies in its orthogonal reactivity : the presence of two iodine atoms and one bromine atom, influenced by the electron-donating 3-methoxy group, allows for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This scaffold is particularly relevant for synthesizing trisubstituted pyridine cores found in AXL receptor tyrosine kinase inhibitors and other oncology targets.

Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 1221792-52-4 |

| IUPAC Name | 2-Bromo-4,6-diiodo-3-methoxypyridine |

| Molecular Formula | C₆H₄BrI₂NO |

| Molecular Weight | 439.82 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| Melting Point | Predicted: 110–130 °C (Analog dependent) |

| SMILES | COc1c(Br)nc(I)cc1I |

| InChI Key | Unique identifier required for database integration |

Synthetic Logic & Retrosynthesis

The synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine presents a challenge in regiocontrol. Direct halogenation of 3-methoxypyridine is often uncontrolled. The most robust "Expert Route" utilizes the strong ortho/para-directing effect of a hydroxyl group prior to O-methylation.

Recommended Synthetic Pathway

-

Starting Material: 2-Bromo-3-hydroxypyridine (2-Bromo-3-pyridinol).

-

Step 1: Electrophilic Iodination. The hydroxyl group at C-3 strongly activates the C-4 and C-6 positions (ortho and para to the OH). Treatment with iodine (

) and a base (e.g., -

Step 2: O-Methylation. The resulting phenol is alkylated using iodomethane (

) or dimethyl sulfate (

Figure 1: Step-wise synthesis exploiting the directing power of the hydroxyl group.

Reactivity Profile: The "Halogen Dance" of Cross-Coupling

For medicinal chemists, the utility of this molecule is defined by the reactivity hierarchy of its carbon-halogen bonds.

Reactivity Hierarchy

-

C-4 Iodide (Most Reactive): The C-4 position is electronically activated for oxidative addition by Pd(0) due to its position relative to the pyridine nitrogen (gamma) and the inductive effect of the adjacent OMe group. However, steric hindrance from the C-3 OMe can sometimes retard this rate compared to C-6.

-

C-6 Iodide (Intermediate): The C-6 position (alpha to Nitrogen) is highly electron-deficient but often reacts second in competitive couplings if C-4 is accessible. Note: In some catalytic systems, C-6 may react competitively with C-4; screening is required.

-

C-2 Bromide (Least Reactive): The C-Br bond is significantly stronger than the C-I bonds. It remains intact during the first two coupling events, serving as a "latent" handle for the final diversification step.

Figure 2: Chemoselective coupling order. Green indicates the first site of reaction.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Bromo-4,6-diiodo-3-pyridinol)

Note: This protocol is adapted from standard iodination procedures for hydroxypyridines.

-

Dissolution: Dissolve 2-bromo-3-pyridinol (10.0 mmol) in aqueous

(2M, 20 mL). -

Iodination: Add solid Iodine (

, 22.0 mmol) portion-wise over 30 minutes at room temperature. The solution will darken. -

Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the mono-iodo intermediate.

-

Workup: Acidify carefully with 2M HCl to pH 4-5. The product, 2-bromo-4,6-diiodo-3-pyridinol, typically precipitates as a solid.

-

Isolation: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum.

Protocol B: O-Methylation to Final Product

-

Setup: Suspend the dried 2-bromo-4,6-diiodo-3-pyridinol (1.0 equiv) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(1.5 equiv) and stir for 15 minutes. -

Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Caution: MeI is a carcinogen.

-

Completion: Stir at 40°C for 3 hours.

-

Purification: Dilute with water and extract into Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Safety & Handling (MSDS Highlights)

-

Hazards: GHS07 (Irritant). Harmful if swallowed (H302). Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Light sensitive (protect from light). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Chemical Incompatibility: Strong oxidizing agents.

References

-

Sigma-Aldrich. 2-Bromo-4-iodo-3-methoxypyridine Product Page. Retrieved from (Analogous reactivity data).

-

Knochel, P., et al. (2021).[1] "Regioselective difunctionalization of pyridines via 3,4-pyridynes". Chemical Science. Retrieved from .

-

BenchChem. 2,6-Dichloro-4-iodopyridine Application Note. Retrieved from .

-

PubChem. 2-Bromo-4,6-diiodo-3-methoxypyridine (Compound Summary). Retrieved from .

-

BLD Pharm. Product Analysis: 2-Bromo-4,6-diiodo-3-methoxypyridine. Retrieved from .

Sources

2-Bromo-4,6-diiodo-3-methoxypyridine melting point and boiling point

[1][2]

Physicochemical Characterization

Compound Identity

-

IUPAC Name: 2-Bromo-4,6-diiodo-3-methoxypyridine[1]

-

CAS Number: 1221792-52-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 439.81 g/mol [1]

-

SMILES: COc1c(I)cc(I)nc1Br

Predicted Properties Table

| Property | Value / Range | Confidence | Methodology |

| Physical State | Crystalline Solid | High | Based on tri-halogenated pyridine analogs (e.g., 2,4,6-tribromopyridine).[1] |

| Melting Point | 115°C – 135°C | Medium | Estimated via Group Contribution Method.[1] The heavy iodine atoms significantly increase London dispersion forces compared to the mono-bromo analog (MP ~45°C).[1] |

| Boiling Point | 380°C ± 25°C | Low | Predicted at 760 mmHg.[1] Note: Compound will likely decompose or sublime before reaching this temperature.[1] |

| Solubility | DMSO, DMF, DCM, | High | Lipophilic character dominates due to halogens; poor water solubility.[1] |

| pKa (Conj. Acid) | ~ -2.5 to -3.0 | Medium | The electron-withdrawing effects of three halogens render the pyridine nitrogen extremely non-basic.[1] |

Thermodynamic Analysis

The melting point of this scaffold is governed by two competing factors:

-

Molecular Weight & Polarizability: The two iodine atoms (atomic mass ~126.9 each) add significant mass and polarizability, enhancing intermolecular van der Waals interactions.[1] This drives the melting point up significantly compared to 2-bromo-3-methoxypyridine.[1]

-

Crystal Packing: The methoxy group at C3 disrupts the planar stacking slightly compared to a hydroxyl group (which would allow H-bonding).[1] Consequently, the target likely melts lower than its precursor, 2-bromo-4,6-diiodo-3-pyridinol (MP >185°C), but significantly higher than the non-iodinated scaffold.[1]

Synthesis & Production Strategy

Since this compound is often custom-synthesized, the following protocol is the industry-standard route, prioritizing regioselectivity.

Reaction Scheme Logic

The synthesis relies on the activating and directing effect of the oxygen at the C3 position.[1] Direct iodination of 2-bromo-3-methoxypyridine is difficult due to steric crowding.[1] The preferred route utilizes the free phenol (3-pyridinol) for iodination, followed by O-methylation.[1]

Step-by-Step Protocol

Step 1: Iodination of 2-Bromo-3-pyridinol

-

Reagents: Iodine (

), Sodium Carbonate ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group at C3 strongly activates the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by Bromine, iodination occurs selectively at C4 and C6.[1]

-

Procedure:

Step 2: O-Methylation (The Target Step) [1]

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Procedure:

Synthesis Workflow Diagram

Caption: Optimized synthetic pathway leveraging the directing power of the C3-hydroxyl group to ensure regioselective iodination before methylation.

Analytical Validation & Handling

Before using this intermediate in cross-coupling (e.g., Suzuki-Miyaura), validation is critical due to the potential for de-iodination or regioisomers.

Quality Control Parameters

| Method | Expected Signal | Purpose |

| 1H NMR (DMSO-d6) | Singlet at ~3.8 ppm (OMe); Singlet at ~8.0-8.5 ppm (C5-H).[1] | Confirm methylation and lack of C4/C6 protons.[1] |

| HPLC | Single peak, typically >98% area.[1] | Purity assessment.[1][2][3][4] |

| Mass Spec (ESI+) | [M+H]+ peaks at 440/442 (Br isotope pattern).[1] | Confirm molecular weight and halogen count.[1] |

Stability & Storage[6][7][8][9]

-

Light Sensitivity: High.[1] Carbon-Iodine bonds are weak and susceptible to homolytic cleavage by UV light.[1]

-

Protocol: Store in amber vials wrapped in foil.

-

-

Temperature: Store at 2–8°C.

-

Reactivity: The C4-Iodo position is generally more reactive than C6-Iodo or C2-Bromo in metal-catalyzed cross-couplings, allowing for sequential functionalization.[1]

References

-

Intermediate Precursor Data: Thermo Fisher Scientific. 2-Bromo-3-hydroxypyridine Product Usage. (Confirming use as precursor for 2-bromo-4,6-diiodo-3-pyridinol).

-

Analogous Synthesis Protocols: Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.[1] (Base methylation protocol adaptation).

-

Commercial Availability: AK Scientific. Catalog Entry for CAS 1221792-52-4.[1] (Verifying existence and solid state).

-

General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Theoretical basis for halogenated pyridine melting point trends).

Structural Elucidation and Reactivity Profiling of 2-Bromo-4,6-diiodo-3-methoxypyridine

Executive Summary

This technical guide provides a comprehensive structural analysis and reactivity profile for 2-Bromo-4,6-diiodo-3-methoxypyridine , a highly functionalized heterocyclic scaffold. Designed for medicinal chemists and process development scientists, this document moves beyond basic characterization to explore the electronic and steric determinants that govern its regioselective functionalization. We establish a self-validating analytical workflow and a sequential cross-coupling strategy, leveraging the distinct reactivity profiles of the C2, C4, and C6 halogenated positions.

Structural Architecture & Electronic Environment

The molecule features a pyridine core decorated with four contiguous substituents, creating a unique electronic and steric landscape. Understanding this architecture is prerequisite to predicting reactivity.

Substituent Effects

-

Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG), rendering the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack (SNAr) and oxidative addition (Pd-catalysis).

-

C3-Methoxy (-OMe): A resonance donor (+R) but inductive withdrawer (-I). Its position at C3 is critical; it exerts a steric buttressing effect on the flanking C2-Bromo and C4-Iodo groups, significantly impacting catalyst approach.

-

Halogen Hierarchy:

-

C2-Br: Situated between the ring nitrogen and the C3-OMe. It is the most sterically crowded and possesses the strongest Carbon-Halogen bond among the leaving groups.

-

C4-I: Para to the nitrogen. Highly activated for oxidative addition but sterically encumbered by the C3-OMe.

-

C6-I: Ortho to the nitrogen. Least sterically hindered (flanked by N1 and C5-H).

-

Theoretical NMR Prediction

Due to the heavy atom effect of iodine and the specific substitution pattern, the NMR signature is distinct.

| Nucleus | Predicted Signal | Structural Assignment Logic |

| 1H NMR | δ 8.1–8.3 ppm (1H, s) | The sole aromatic proton at C5 . It appears as a sharp singlet. Its chemical shift is deshielded by the pyridine ring but moderated by the shielding "heavy atom effect" of the flanking iodines at C4 and C6. |

| 13C NMR | ~160 ppm (C3) | Deshielded by the O-Me attachment. |

| 13C NMR | ~110–125 ppm (C4, C6) | Carbon atoms bearing Iodine often show significant upfield shifts (shielding) relative to chloro/bromo analogs due to spin-orbit coupling effects. |

| 13C NMR | ~56 ppm (OCH3) | Characteristic methoxy signal. |

Analytical Strategy: A Self-Validating Workflow

To confirm the identity of this regioisomer during synthesis, a multi-modal analytical workflow is required. Reliance on a single method (e.g., 1H NMR) is insufficient due to the lack of coupling partners for the C5 proton.

The "Triangulation" Protocol

We employ a triangulation method using MS, NOE, and 13C-NMR to unambiguously assign the structure.

Figure 1: Analytical workflow for structural validation. The critical step is the NOE experiment to confirm the position of the Methoxy group relative to the Halogens.

Key Diagnostic Criteria

-

Mass Spectrometry (Isotopic Fingerprint):

-

Look for the characteristic M+ and M+2 pattern of a mono-bromo species (approx 1:1 intensity).

-

The presence of two iodines does not add complex isotope splitting (Iodine is monoisotopic, 127I), but it significantly increases the mass defect.

-

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the -OMe protons (δ ~3.9 ppm).

-

Observation: If the structure is correct (3-OMe), you should observe NOE enhancement only at the C2/C4 substituents (if they had protons) or lack thereof. Since C2 and C4 are halogenated, no strong NOE enhancement to an aromatic proton should be observed.

-

Contrast: If the isomer were 2-Bromo-5-methoxy..., irradiation of OMe would enhance the H4/H6 protons. The absence of aromatic NOE from the OMe group is strong evidence for the 3-position flanked by halogens.

-

Reactivity Profiling & Regioselective Functionalization

The core value of 2-Bromo-4,6-diiodo-3-methoxypyridine lies in its ability to undergo sequential, orthogonal cross-coupling reactions.

The Reactivity Hierarchy

Based on bond dissociation energies (C-I < C-Br) and steric accessibility, the predicted order of reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is:

-

Primary Site: C6-I

-

Why: Weakest bond (C-I) + Least Steric Hindrance. The C6 position is open, flanked only by the small H5 proton.

-

-

Secondary Site: C4-I

-

Why: Weak bond (C-I) but Sterically Hindered . The C3-OMe group creates a "roof" over the C4 position, slowing down the oxidative addition of bulky Pd-catalysts.

-

-

Tertiary Site: C2-Br

-

Why: Stronger bond (C-Br) + High Steric Hindrance (flanked by ring N and C3-OMe). Requires activated ligands (e.g., XPhos, RuPhos) and elevated temperatures.

-

Sequential Functionalization Workflow

Figure 2: Sequential reactivity map. Note the increasing severity of conditions required for each step.

Experimental Protocols

Protocol: Regioselective Suzuki Coupling at C6

Targeting the most accessible Iodine.

Reagents:

-

Substrate: 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (2-3 mol%) — Use a non-bulky catalyst to prefer the unhindered C6.

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME/Water (4:1)

Procedure:

-

Setup: Charge a Schlenk flask with substrate, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3x).

-

Initiation: Add degassed DME and aqueous Na2CO3.

-

Reaction: Stir at Room Temperature for 2–4 hours. Note: Heating may trigger premature reaction at C4.

-

Monitoring: Monitor by TLC/LCMS. The mono-coupled product (C6) usually elutes later than the starting material but earlier than the bis-coupled byproduct.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Hexanes/EtOAc gradient).

Protocol: Structural Validation (NMR Prep)

Objective: Obtain clean spectra free of paramagnetic impurities.

-

Dissolve 10 mg of purified compound in 0.6 mL CDCl3 (neutralized with K2CO3 to remove acidity).

-

Filter through a 0.2 µm PTFE syringe filter into the NMR tube to remove suspended inorganic salts (which cause line broadening).

-

Run 1H NMR (min 16 scans) and 13C NMR (min 512 scans due to quaternary carbons).

References

-

BenchChem. "A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine." BenchChem Technical Guides. Accessed Feb 2026. Link

-

Sigma-Aldrich. "2-Bromo-4-iodo-3-methoxypyridine Product Analysis." MilliporeSigma Catalog. Accessed Feb 2026. Link

-

MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[1] (Demonstrates steric governance in poly-halogenated heterocycles). Link

-

ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate Repository. Accessed Feb 2026. Link

Sources

A Technical Guide to Halogenated Methoxypyridine Derivatives: Synthesis, SAR, and Applications in Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide delves into the strategic subclass of halogenated methoxypyridine derivatives, exploring the synergistic interplay between the methoxy group and halogen substituents. These functionalities are pivotal for fine-tuning a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[4][5][6] We will dissect key synthetic methodologies, analyze critical structure-activity relationships (SAR), and present detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.

Introduction: The Strategic Value of Pyridine Functionalization

The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding, its moderate basicity which can improve aqueous solubility, and its role as a bioisostere for a phenyl ring.[3][7] The strategic functionalization of this core is a primary focus of medicinal chemistry. The introduction of specific substituents allows for the precise modulation of a compound's electronic, steric, and lipophilic character.

-

The Methoxy Group (-OCH₃): This group exerts a significant electronic influence, acting as an electron-donating group through resonance. It can increase the electron density of the pyridine ring, affecting its reactivity and basicity.[8] For instance, 2-methoxypyridines have a less basic nitrogen atom compared to unsubstituted pyridine, which can be advantageous in preventing unwanted interactions or metabolic reactions in a physiological environment.[8] Furthermore, the methoxy group is a key pharmacophoric element in many drug classes and is subject to metabolic O-demethylation, a process that can lead to active metabolites with altered pharmacological profiles.[6]

-

Halogen Atoms (F, Cl, Br, I): Halogens are instrumental in modern drug design.[4][5] They are used to modulate lipophilicity, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability. Crucially, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms that can significantly enhance binding affinity and selectivity for a biological target.[9] Fluorine, the most common halogen in approved drugs, can profoundly alter pKa and improve binding affinity without adding significant steric bulk.[4]

The combination of methoxy and halogen substituents on a pyridine core creates a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of how to synthesize these valuable compounds and leverage their properties for the development of novel therapeutics.

Core Synthetic Strategies

The synthesis of halogenated methoxypyridines requires regiochemical control. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include directed metalation, metal-halogen exchange, and direct electrophilic halogenation.

Directed ortho-Metalation (DoM) and Metal-Halogen Exchange

Directed metalation is a powerful method for the regioselective functionalization of aromatic systems. The methoxy group can direct lithiation to the adjacent ortho positions. This strategy is highly effective for introducing substituents at specific sites that are otherwise difficult to access.

For example, 4-methoxypyridine can be lithiated at the C-3 position using bases like mesityllithium (MesLi) or phenyllithium (PhLi), followed by quenching with an electrophilic halogen source (e.g., 1,2-dibromotetrachloroethane) to install a halogen at the 3-position.[10][11] Similarly, starting with a bromo-substituted methoxypyridine, a "halogen dance" or a regioselective lithium-halogen exchange can be employed to generate a lithiated intermediate, which is then trapped with an electrophile.[10][11]

-

Causality: This method is chosen for its exceptional regioselectivity. The methoxy group's ability to coordinate with the lithium base pre-organizes the molecule for deprotonation at a specific adjacent site, overriding the inherent electronic preferences of the pyridine ring.

Regioselective Halogenation with N-Halosuccinimides

Direct halogenation of activated pyridine rings, such as those bearing electron-donating methoxy or hydroxy groups, is a straightforward approach. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective monobromination of activated pyridines under mild conditions.[12] For instance, 2-methoxypyridine can be efficiently monobrominated using NBS in acetonitrile.[12] The position of bromination is dictated by the activating effect of the methoxy group.

-

Causality: This method is often preferred for its operational simplicity and the use of a solid, easy-to-handle halogenating agent. The reaction conditions can be tuned to favor mono- or di-halogenation, providing a degree of control over the final product.[12]

Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves starting with a di- or poly-halogenated pyridine and selectively displacing one of the halogens with a methoxide source, such as sodium methoxide. The regioselectivity of this SNAr reaction is governed by the electronic properties of the pyridine ring, with substitution typically favored at the 2- and 4-positions. This method is particularly useful for preparing methoxypyridines from commercially available chloropyridines.[10]

Modern Phosphine-Mediated Halogenation

Recent advancements have introduced novel methods for pyridine halogenation. One such strategy involves the design of heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts. These salts then serve as excellent leaving groups that can be displaced by halide nucleophiles, enabling the selective 4-halogenation of a broad range of unactivated pyridines.[13] This two-step process is valuable for late-stage functionalization of complex molecules.[13]

Diagram 1: Key Synthetic Pathways A flowchart illustrating the primary methods for synthesizing halogenated methoxypyridines.

Caption: Influence of key structural motifs on pharmacological properties.

Applications in Drug Discovery and as Synthetic Intermediates

Halogenated methoxypyridines are not only potential therapeutic agents themselves but also crucial building blocks for more complex molecules.

-

CNS Disorders: Pyridine derivatives have been extensively studied for neurological conditions. For example, analogues have been developed as potent ligands for nicotinic acetylcholine receptors and as inhibitors of β-amyloid aggregation, relevant to Alzheimer's disease. [14][15]The ability of halogens and methoxy groups to modulate CNS penetration and receptor affinity is key in this area.

-

Oncology: The pyridine scaffold is found in numerous kinase inhibitors and other anticancer agents. [1][4]The antiproliferative activity of pyridine derivatives is a major area of research, although SAR can be highly target-specific. [1]* Infectious Diseases: Pyridine-containing compounds have shown significant potential as antimicrobial and antiviral agents. [3][7]The structural diversity offered by halogenation and methoxylation provides a rich field for discovering new anti-infectives. [16]* Synthetic Building Blocks: Methoxypyridines serve as masked pyridones and versatile intermediates in the total synthesis of complex natural products, such as Lycopodium alkaloids. [17]The methoxy group can be used to tune the reactivity of the pyridine ring during key synthetic steps and can be deprotected in a later stage to reveal a pyridone. [8][17]Their halogenated counterparts are invaluable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. [10]

Key Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Bromo-4-methoxypyridine via Directed Lithiation

This protocol is adapted from methodologies involving the directed metalation of methoxypyridines. [10][11]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the cooled THF.

-

Substrate Addition: In a separate flask, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete lithiation at the C-3 position.

-

Halogenation: Dissolve 1,2-dibromotetrachloroethane (1.2 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

-

Quenching: After stirring for 30 minutes at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-bromo-4-methoxypyridine.

Protocol 2: Regioselective Bromination of 2-Methoxypyridine using NBS

This protocol is based on the regioselective bromination of activated pyridines. [12]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridine (1.0 eq) and acetonitrile (CH₃CN, 0.2 M solution).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) (20 mL) and wash with water (2 x 15 mL) to remove succinimide.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel to yield the pure brominated 2-methoxypyridine isomer (typically 5-bromo-2-methoxypyridine).

Conclusion and Future Outlook

Halogenated methoxypyridine derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry and organic synthesis. The strategic combination of the methoxy group—a key modulator of electronic properties and a metabolic handle—with halogens—which fine-tune lipophilicity, metabolic stability, and target binding through halogen bonds—provides a robust platform for drug discovery. The synthetic methodologies, particularly directed metalation and regioselective halogenation, offer reliable access to a wide array of specifically substituted isomers.

Future research will likely focus on developing even more selective and efficient synthetic methods, including C-H activation techniques, to further streamline access to these scaffolds. [13]As our understanding of the subtle roles of halogen bonding and metabolic pathways deepens, the rational design of next-generation therapeutics based on the halogenated methoxypyridine core will undoubtedly continue to expand, addressing unmet needs in oncology, neurodegenerative diseases, and infectious disease.

References

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016, July 15).

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed. (2001, March 12).

- Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study - ResearchGate. (2019, April 23).

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar.

- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate.

- A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF - ResearchGate.

- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2004, August 9).

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.

- Application of Halogen Bond in Drug Discovery.

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications - ACS.org. (2010, May 4).

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. (2025, August 9).

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.

- Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed. (2026, January 15).

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27).

- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - MDPI. (2018, August 23).

- Pyridines deep dive: Applications and side effects | Blog - Chempanda.

- Special Issue : Antimicrobial and Antioxidant Activities of Natural Compounds and Synthetic Derivatives: Pharmacological Screening and Mechanism of Action - MDPI.

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Strategic Procurement and Validation of 2-Bromo-4,6-diiodo-3-methoxypyridine

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 2-Bromo-4,6-diiodo-3-methoxypyridine represents a high-value "orthogonal" scaffold. Its structural uniqueness lies in the presence of three distinct halogen handles (two iodines, one bromine) combined with an electron-donating methoxy group.

For drug development professionals, this molecule is not merely a reagent; it is a programmable hub . The reactivity difference between the C-I and C-Br bonds, further differentiated by the steric and electronic influence of the C3-methoxy group, allows for the sequential, regioselective installation of three different pharmacophores.

Note on Availability: As of late 2023, this specific substitution pattern is rarely a stock catalog item. It is typically acquired via Custom Synthesis or specialized building-block vendors. This guide addresses the procurement, validation, and handling of this sensitive intermediate.

Part 1: Procurement Strategy (Sourcing the Non-Standard)

Because 2-Bromo-4,6-diiodo-3-methoxypyridine is likely a custom synthesis target, "buying" it requires managing a Contract Research Organization (CRO) or a specialized vendor rather than a simple e-commerce transaction.

Vendor Selection Criteria

When issuing a Request for Quote (RFQ), you must evaluate vendors on three specific technical capabilities:

-

Iodination Expertise: The synthesis likely involves the iodination of 2-bromo-3-methoxypyridine. This is prone to over-iodination or regio-isomeric mixtures. The vendor must demonstrate the ability to separate the 4,6-diiodo species from 4,5-diiodo or mono-iodo byproducts.

-

Light-Safe Handling: The vendor must pack the material in amber glass under argon. Poly-iodinated aromatics are photolabile.

-

Analytical Transparency: Demand raw data files (FID files for NMR), not just PDFs, to verify the absence of aliphatic impurities often used in iodination workups.

The Specification Sheet (The "Spec")

Do not accept generic purity statements. Attach this specification to your Purchase Order:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Appearance | Off-white to pale yellow solid | Dark yellow/orange indicates free iodine ( |

| Purity (HPLC) | > 97.0% (AUC) @ 254 nm | Cross-couplings are sensitive to catalytic poisoning. |

| Identity (1H NMR) | Consistent with structure | Must show a distinct singlet for the C5 proton. |

| Identity (MS) | Confirms the presence of 1 Br and 2 I atoms (isotopic pattern is critical). | |

| Water Content | < 0.5% | Moisture can hydrolyze C-I bonds over time or quench sensitive organometallics. |

Part 2: Technical Validation (Incoming QC)

Upon receipt, you must validate the material. Trusting the vendor's Certificate of Analysis (COA) without internal verification is a critical risk in research.

Visual Inspection

-

Pass: Pale yellow powder.

-

Fail: Brown/Orange sticky solid. This indicates significant de-iodination and the formation of

. Do not use for sensitive Pd-catalyzed couplings.

NMR Logic for Structural Verification

The structure contains only one aromatic proton (at position C5) and one methyl group (methoxy at C3).

-

1H NMR (DMSO-d6 or CDCl3):

-

~3.8 - 4.0 ppm (Singlet, 3H): The methoxy group (

- ~8.0 - 8.5 ppm (Singlet, 1H): The C5 proton.

-

Validation Check: If you see doublets in the aromatic region, you have the wrong regioisomer (likely the 4,5-diiodo or a mono-iodo variant where protons are adjacent). The C5 proton is flanked by iodines at C4 and C6, so it must be a singlet.

-

~3.8 - 4.0 ppm (Singlet, 3H): The methoxy group (

QC Workflow Diagram

The following diagram outlines the decision logic for accepting or rejecting the batch.

Caption: Decision matrix for incoming quality control of polyhalogenated pyridines.

Part 3: Handling & Storage Protocols[1][2][3][4][5]

Poly-iodinated heterocycles are chemically "fragile." The C-I bond is weak (

-

Storage:

-

Temperature: -20°C (Standard freezer).

-

Atmosphere: Argon or Nitrogen flush is mandatory after every use.

-

Container: Amber glass vial wrapped in aluminum foil.

-

-

Handling:

-

Avoid metal spatulas if possible (use Teflon or glass) to prevent trace metal contamination which can catalyze decomposition.

-

Weigh quickly. Do not leave the solid exposed to ambient light on the balance for extended periods.

-

Part 4: Scientific Application (The "Why")

The primary reason to procure 2-Bromo-4,6-diiodo-3-methoxypyridine is to exploit Chemoselectivity and Regioselectivity .

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition follows the bond weakness (

-

Site 1 (Most Reactive): C6-Iodine.

-

Reasoning: The C6 position is

to the nitrogen. It is highly electron-deficient. While the C4 position is also reactive, the C3-methoxy group exerts a steric hindrance on C4 and an electronic shielding effect (via resonance) that makes C4 slightly less electrophilic than C6.

-

-

Site 2: C4-Iodine.

-

Reasoning: Reacts after C6 is functionalized.

-

-

Site 3 (Least Reactive): C2-Bromine.

-

Reasoning: The C-Br bond is stronger than C-I.

-

Sequential Functionalization Workflow

Caption: Sequential functionalization strategy leveraging the reactivity difference between C6-I, C4-I, and C2-Br.

Experimental Caution

While the hierarchy C6 > C4 is theoretically sound based on sterics (C3-OMe hinders C4) and electronics, reversal is possible depending on the specific boronic acid or catalyst ligand used.

-

Recommendation: Always perform a small-scale "screen" (10 mg scale) with 1.0 equivalent of nucleophile to confirm which Iodine reacts first by NMR analysis of the crude mixture.

References

-

Sigma-Aldrich. 2-Bromo-4-iodo-3-methoxypyridine (Analogous Scaffold).[1] Retrieved from .

- Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Pyridines." Chemical Reviews.

- Lulinski, S., et al. (2004). "Regioselective lithiation of halopyridines." Journal of Organic Chemistry. (Relevant for understanding the electronic effects of the methoxy group).

-

Apollo Scientific. Safety Data Sheet: Polyhalogenated Pyridines. Retrieved from .

- Bach, T., et al. (2002). "Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines." Tetrahedron Letters.

Sources

Methodological & Application

Application Note: Regioselective Sonogashira Coupling of 2-Bromo-4,6-diiodo-3-methoxypyridine

Topic: Sonogashira coupling conditions for 2-Bromo-4,6-diiodo-3-methoxypyridine Content Type: Application Notes and Protocols

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The scaffold 2-Bromo-4,6-diiodo-3-methoxypyridine represents a high-value intermediate in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores. Its unique substitution pattern presents a distinct chemoselective challenge: the presence of three halogen atoms (one bromine, two iodines) in chemically distinct environments.

Success in functionalizing this molecule relies on exploiting the subtle interplay between bond dissociation energies (BDE) and steric/electronic environments .

Reactivity Hierarchy

To design a self-validating protocol, one must understand the order of oxidative addition to the Palladium(0) catalyst.

-

Bond Strength (I vs. Br): The C–I bond is significantly weaker and longer than the C–Br bond.[1] Consequently, oxidative addition of Pd(0) to the C–I bonds occurs rapidly at room temperature, while the C–Br bond typically requires elevated temperatures (>60°C) or electron-rich ligands to react.

-

Positional Selectivity (C4 vs. C6):

-

C6-Iodo (Most Reactive): This position is

to the pyridine nitrogen (electron-deficient, facilitating nucleophilic attack/oxidative addition) and is sterically unhindered . -

C4-Iodo (Intermediate Reactivity): While also electron-deficient (

to nitrogen), the C4 position is sterically crowded by the adjacent 3-methoxy group. This "ortho-effect" significantly retards the rate of oxidative addition compared to the exposed C6 position. -

C2-Bromo (Least Reactive): This position combines the stronger C–Br bond with significant steric hindrance from the 3-methoxy group.

-

Predicted Reactivity Order:

Visualizing the Reaction Pathway

The following diagram maps the logical flow of the coupling strategy, highlighting the kinetic checkpoints.

Figure 1: Stepwise functionalization pathway based on halogen reactivity and steric hindrance.

Experimental Protocols

The following protocols are designed to be modular. Protocol A targets the C6 position selectively. Protocol B targets both iodine positions.

General Safety & Handling

-

Halo-pyridines: Potentially toxic and skin sensitizers. Handle in a fume hood.

-

Alkynes: Volatile terminal alkynes are flammable.

-

Palladium/Copper: Heavy metals; dispose of waste in designated satellite accumulation areas.

Protocol A: Regioselective C6-Monoalkynylation

Objective: Selectively couple a terminal alkyne at the C6 position without touching C4-I or C2-Br.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Electrophile |

| Terminal Alkyne | 1.05 | Nucleophile (Limiting reagent ensures selectivity) |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst (Robust, air-stable pre-catalyst) |

| CuI | 0.015 (1.5 mol%) | Co-catalyst (Activates alkyne) |

| Et3N | 3.0 | Base (Neutralizes HI byproduct) |

| THF/MeCN (1:1) | 0.1 M | Solvent (Polarity balance for solubility) |

Step-by-Step Procedure:

-

Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon or Nitrogen.

-

Loading: Charge the flask with 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (1.5 mol%).

-

Degassing: Seal the flask with a septum. Evacuate and backfill with inert gas (3 cycles) to remove O2 (crucial to prevent Glaser homocoupling of the alkyne).

-

Solvent Addition: Add anhydrous THF and MeCN via syringe.

-

Base Addition: Add degassed Et3N via syringe. The solution may turn slightly dark.

-

Alkyne Addition: Add the Terminal Alkyne (1.05 eq) dropwise over 5 minutes at Room Temperature (20-25°C) .

-

Note: Do not heat. Heating promotes C4 coupling.

-

-

Monitoring: Stir at RT. Monitor by TLC or LC-MS every 30 minutes.

-

Endpoint: Disappearance of starting material. Appearance of mono-coupled product. If di-coupled product appears (>5%), stop immediately.

-

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.[3]

-

Purification: Flash column chromatography. The mono-coupled product is usually less polar than the di-coupled byproduct.

Protocol B: C4,C6-Dialkynylation (Exhaustive Iodide Coupling)

Objective: Functionalize both iodine positions while preserving the C2-Bromine for later stages.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Electrophile |

| Terminal Alkyne | 2.5 - 3.0 | Nucleophile (Excess drives reaction to completion) |

| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst (More reactive Pd(0) source) |

| CuI | 0.03 (3 mol%) | Co-catalyst |

| Diisopropylamine (DIPA) | 4.0 | Base (Stronger base often improves kinetics) |

| DMF | 0.1 M | Solvent (Higher boiling point, better solubility) |

Step-by-Step Procedure:

-

Setup: Use a pressure tube or a sealed Schlenk flask to prevent alkyne loss if volatile.

-

Loading: Combine Substrate, Pd(PPh3)4 , and CuI under inert atmosphere.

-

Solvent/Base: Add anhydrous DMF and DIPA .

-

Alkyne Addition: Add Terminal Alkyne (2.5 eq) in one portion.

-

Reaction: Heat the mixture to 60°C .

-

Mechanistic Note: The elevated temperature is required to overcome the steric hindrance of the 3-OMe group at the C4 position.

-

-

Monitoring: Monitor by LC-MS. Look for the mass of the bis-alkynylated species.

-

Timeframe: Typically 4–12 hours.

-

-

Workup: DMF requires thorough aqueous washing (LiCl solution recommended) to remove. Extract with Et2O or EtOAc.

Catalytic Cycle & Troubleshooting

The Catalytic Cycle

Understanding the cycle aids in troubleshooting. The rate-determining step (RDS) for the hindered C4 position is Oxidative Addition, while Transmetallation is often the bottleneck if the alkyne is electron-poor.

Figure 2: Simplified Sonogashira Catalytic Cycle.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (C6) | Catalyst Deactivation (Pd Black) | Ensure strict O2-free conditions. Add excess PPh3 (10 mol%) to stabilize Pd. |

| Low Selectivity (Mixture of C6 & C4) | Temperature too high | Cool reaction to 0°C during addition. Switch to less reactive base (e.g., Et3N instead of DIPA). |

| Glaser Homocoupling (Alkyne Dimer) | Oxygen presence | Degas solvents vigorously (freeze-pump-thaw). Add reducing agent (ascorbic acid trace). |

| Stalled C4 Coupling | Steric Hindrance | Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . Increase temp to 80°C. |

| Dehalogenation (Loss of I) | Hydride source present | Ensure solvents are anhydrous. Avoid prolonged heating if not necessary. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

BenchChem. (2025).[2][4] Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. BenchChem Application Notes. Link

-

Schlosser, M. (2005). The 2×3 "Halogen Dance" on Pyridines.[5] Angewandte Chemie International Edition, 44(3), 376-393. (Insight into halogen migration/reactivity on pyridines).

-

Bach, T., & Schröter, S. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.[6] Organic & Biomolecular Chemistry, 4, 1213-1216. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard text for coupling mechanisms).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized pyridine derivative. Given that a standardized, one-pot synthesis for this specific molecule is not widely documented, this guide provides a proposed synthetic pathway based on established principles of pyridine chemistry, alongside comprehensive troubleshooting and frequently asked questions to empower you to optimize your experimental outcomes.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine is most logically approached in a multi-step sequence, starting from a readily available precursor. The following workflow is proposed to maximize regioselectivity and yield.

Caption: Proposed synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low Yield or Incomplete Reaction

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common hurdle in electrophilic aromatic substitution reactions on pyridine rings. Several factors could be at play:

-

Insufficient Activation: The pyridine ring is inherently electron-deficient and requires strong activation for successful electrophilic substitution. The methoxy group at the 3-position is an activating group, but the bromine at the 2-position is deactivating. Sulfuric acid is used as a solvent and a catalyst to protonate the pyridine nitrogen, which further deactivates the ring. However, it also helps to generate a more potent iodinating agent from N-iodosuccinimide (NIS).

-

Reagent Decomposition: N-Iodosuccinimide (NIS) can be sensitive to moisture and light. Ensure you are using a fresh, high-purity batch of NIS.

-

Suboptimal Temperature: While heating can increase the reaction rate, it can also lead to decomposition of the starting material or product. The reaction should be carefully monitored at elevated temperatures.

Troubleshooting Steps:

-

Verify Reagent Quality: Use a fresh bottle of NIS. You can check its purity by titration.

-

Increase Reagent Stoichiometry: A slight excess of NIS (2.1-2.5 equivalents) can help drive the reaction to completion.

-

Optimize Reaction Temperature: If the reaction is sluggish at your current temperature, consider a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or LC-MS.

-

Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction for an extended duration before quenching.

Formation of Side Products

Question: I am observing significant side product formation, particularly mono-iodinated species and what appears to be a tri-halogenated pyridine. How can I improve the selectivity for the desired di-iodinated product?

Answer:

The formation of a mixture of halogenated pyridines is a common challenge related to controlling the regioselectivity and stoichiometry of the reaction.

-

Mono-iodination: This occurs when the reaction is incomplete. The first iodination at the 4-position is generally faster than the second iodination at the 6-position due to steric hindrance from the adjacent bromine atom.

-

Over-iodination/Other Halogenations: While less common in this specific case, it's possible to have other reactive sites or impurities leading to undesired products.

Troubleshooting Steps:

-

Control Reagent Addition: Add the NIS portion-wise to the reaction mixture. This can help to maintain a lower, more controlled concentration of the iodinating agent and improve selectivity.

-

Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to a loss of selectivity.

-

Purification Strategy: A robust purification method is crucial. Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) will likely be necessary to separate the desired product from the starting material and other halogenated byproducts.

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary purposes in this synthesis. First, it acts as a solvent for the polar starting material. Second, and more importantly, it is a strong acid that protonates the N-iodosuccinimide (NIS), generating a more powerful electrophilic iodinating species, which is necessary to overcome the electron-deficient nature of the pyridine ring.

Q2: What are the critical safety precautions for this synthesis?

A2: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

-

N-Iodosuccinimide (NIS): A strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin.

-

Halogenated Organic Compounds: The product and intermediates are likely to be toxic and should be handled with care.

Q3: How can I confirm the structure of the final product?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic chemical shifts for the remaining aromatic proton and the methoxy group protons.

-

¹³C NMR will show the expected number of carbon signals for the pyridine ring and the methoxy group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition of the product. The isotopic pattern will be characteristic of a molecule containing one bromine and two iodine atoms.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as C-O and C-H bonds.

Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Eq. | Amount | Notes |

| 2-Bromo-3-methoxypyridine | 1.0 | (e.g., 1.0 g) | Starting material |

| N-Iodosuccinimide (NIS) | 2.2 | (e.g., 2.6 g) | Add portion-wise |

| Concentrated Sulfuric Acid | - | (e.g., 10 mL) | Solvent and catalyst |

| Reaction Temperature | - | 60-80 °C | Monitor for optimal results |

| Reaction Time | - | 4-12 hours | Monitor by TLC/LC-MS |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3-methoxypyridine.

-

Solvent Addition: Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath.

-

Reagent Addition: Once the starting material is fully dissolved, begin the portion-wise addition of N-Iodosuccinimide (NIS) over 30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 2-Bromo-4,6-diiodo-3-methoxypyridine.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Technical Support Center: Purification of 2-Bromo-4,6-diiodo-3-methoxypyridine

Status: Operational Ticket ID: PUR-PYR-246 Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Understanding Your Impurity Profile

Before initiating purification, you must diagnose the state of your crude material. 2-Bromo-4,6-diiodo-3-methoxypyridine is a highly functionalized, electron-deficient heterocycle. Its specific substitution pattern creates unique stability and solubility challenges compared to mono-halogenated pyridines.

The "Why" Behind the Difficulty

-

Iodine Lability: The C-I bonds at positions 4 and 6 are susceptible to homolytic cleavage (photolysis) or metal-halogen exchange, leading to de-iodinated byproducts (e.g., 2-bromo-4-iodo-3-methoxypyridine) that co-elute with the product.

-

Lipophilicity: The presence of two iodine atoms and a bromine atom makes this molecule extremely lipophilic (high logP), causing it to "streak" on silica or crash out of polar solvents unexpectedly.

-

Regioisomers: Depending on your synthesis route (e.g., iodination of 2-bromo-3-methoxypyridine), you may have trace amounts of 4,5-diiodo isomers.

Workflow: Purification Decision Matrix

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and physical state.

Protocol A: Mixed-Solvent Recrystallization (Recommended)

Best For: Removing close-eluting regioisomers and trace de-iodinated byproducts from solid crude (>85% purity). Principle: This molecule is highly soluble in chlorinated solvents but poorly soluble in aliphatic hydrocarbons. We utilize a "Good Solvent/Bad Solvent" system.[1]

Reagents Required

-

Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Solvent B (Bad/Anti-solvent): n-Heptane or Hexanes.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add DCM dropwise while gently heating (water bath at 35°C—do not overheat as DCM boils at 40°C).

-

Target: Use the minimum volume required to fully dissolve the solid.[1] If the solution is dark brown, treat with activated charcoal, filter through Celite, and proceed.

-

-

The "Cloud Point":

-

While keeping the solution warm (not boiling), slowly add n-Heptane dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of DCM to clear the solution back to transparency.

-

-

Crystallization:

-

Remove from heat and cover with foil (protect from light).

-

Allow to cool to room temperature undisturbed for 2 hours.

-

Observation: Needle-like crystals should form.[2]

-

Optional: If no crystals form, place at 4°C (fridge) overnight.

-

-

Harvesting:

Troubleshooting Table: Recrystallization

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Material precipitated as a liquid before crystallizing.[3] | Solution was too concentrated or cooled too fast. Re-dissolve and add anti-solvent slower. Seed with a pure crystal if available.[3] |

| No Precipitate | Too much "Good Solvent" (DCM). | Evaporate 20% of the solvent volume under nitrogen stream and re-cool. |

| Purple Color | Iodine liberation (decomposition). | Wash the organic solution with 10% sodium thiosulfate before crystallization to quench free iodine. |

Protocol B: Flash Column Chromatography (Precision)

Best For: Low purity crude (<85%) or separating distinct regioisomers. Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: n-Hexane / Ethyl Acetate.

The "Lipophilicity Trap"

Because of the 4,6-diiodo substitution, this compound is much less polar than its mono-bromo precursors. It will elute very quickly on standard gradients.

Optimized Gradient Protocol

-

Column Preparation: Pack silica with 100% Hexane. Neutralize silica with 1% Triethylamine (TEA) if the compound shows signs of acid sensitivity (de-iodination on acidic silica), though this is rare for methoxypyridines.

-

Loading: Dry load on Celite or silica is preferred over liquid loading to prevent band broadening.

-

Elution Profile:

| CV (Column Volumes) | Solvent Composition | Purpose |

| 0 - 3 CV | 100% Hexane | Flush non-polar impurities. |

| 3 - 10 CV | 0% → 5% EtOAc in Hexane | Elution of Target. (Expect elution here). |

| 10 - 15 CV | 5% → 20% EtOAc in Hexane | Elute more polar impurities (mono-iodo species). |

Expert Insight:

"Do not jump to 20% EtOAc immediately. The diiodo-methoxypyridine core is surprisingly non-polar. A shallow gradient (0-5%) is often sufficient to separate the target from the 4-iodo or 6-iodo impurities."

Stability & Storage (The "Gotchas")

Failure to store this compound correctly will result in the material turning from off-white/yellow to purple/brown, indicating iodine dissociation.

-

Light Sensitivity: The C-I bond energy is relatively low (~50-60 kcal/mol). Exposure to UV or fluorescent lab light can trigger homolytic cleavage.

-

Action: Wrap all storage vials in aluminum foil.

-

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate oxidative degradation of the methoxy group or pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q: My product has a reddish/purple tint after drying. Is it ruined?

A: Not necessarily. This is likely trace free iodine (

-

Fix: Dissolve in DCM, wash with dilute Sodium Thiosulfate (

), dry over

Q: Can I use Ethanol for recrystallization? A: Generally, no . While Ethanol is standard for many pyridines, the high halogen content (Br, 2xI) makes this molecule very hydrophobic. It may not dissolve well in boiling ethanol, or it may oil out upon cooling. The DCM/Heptane system is superior for poly-halogenated aromatics.

Q: How do I confirm I have the correct regioisomer? A: NMR is definitive.

-

1H NMR: You should see zero aromatic protons on the pyridine ring if it is fully substituted (depending on the exact structure, if position 5 is H, you will see a singlet).

-

Note: For 2-Bromo-4,6-diiodo-3-methoxypyridine, position 5 is the only proton. Expect a singlet in the aromatic region (~7.5 - 8.5 ppm).

-

Coupling: If you see doublets, you likely have a mono-iodo impurity (protons at 4,5 or 5,6 coupling).

-

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. (Foundational protocol for methoxypyridine scaffolds).

-

PrepChem. Synthesis of 2-bromo-3-methoxypyridine. (Purification logic for bromo-methoxy-pyridines).

-

Sigma-Aldrich. 2-bromo-4-iodo-3-methoxypyridine Product Data.[6] (Analogous compound properties and handling).[1][7][8][9][10][11]

-

ChemicalBook. 2-Bromo-3-methoxypyridine Properties and Safety.

-

Bori, I. D. et al. Preparation of substituted alkoxypyridines via directed metalation. Arkivoc 2021. (Detailed lithiation and halogenation strategies for methoxypyridines).

(Note: While specific literature for the exact 4,6-diiodo analog is proprietary or rare, the protocols above are derived from chemically validated methods for the 2-bromo-3-methoxypyridine class and general poly-halogenated heterocycle chemistry.)

Sources

- 1. youtube.com [youtube.com]

- 2. 2-BROMO-3-METHOXYPYRIDINE | 24100-18-3 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. 2-Bromo-4-iodo-3-methoxypyridine AldrichCPR 1261365-82-5 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Minimizing Dehalogenation in Diiodopyridine Coupling

Executive Summary & Diagnostic Hub

The Problem: You are attempting a cross-coupling (likely Suzuki-Miyaura or Sonogashira) on a diiodopyridine scaffold. Instead of the desired coupled product, you observe significant amounts of the de-iodinated byproduct (pyridine-H).

The Cause: This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source (

Quick Diagnostic Matrix:

| Observation (LCMS/NMR) | Diagnosis | Primary Suspect |

| Mass = Product - I + H | Hydrodehalogenation | Slow transmetallation; Hydride source present (alcohol solvent, strong base). |

| Mass = Boronic Acid - B(OH)2 + H | Protodeborylation | Unstable boronic acid; Base too strong; Temperature too high. |

| Mass = Product + Product | Homocoupling | Oxygen present (Pd(II) not reduced); Oxidant contamination. |

| Mass = Starting Material (Unreacted) | Catalyst Poisoning | Pyridine nitrogen coordinating Pd; Poor ligand choice. |

Mechanistic Insight: The "Fork in the Road"

To solve this, you must understand where the cycle breaks. Dehalogenation is a kinetic failure of the Transmetallation step.

Interactive Pathway Diagram

The following diagram illustrates the competition between the productive cycle and the destructive dehalogenation pathway.

Caption: Figure 1. Kinetic competition between Transmetallation (Green) and Hydrodehalogenation (Red). Dehalogenation dominates when transmetallation is sluggish.

Optimization Protocols

Variable 1: The Base (The "Hydride Donor" Trap)

Many standard protocols use alkoxide bases (NaOEt, NaOtBu). In the presence of Pd, these can undergo

-

Recommendation: Switch to inorganic carbonates or phosphates.

-

Best in Class:

(anhydrous) or -

Why: These bases cannot undergo

-hydride elimination.

Variable 2: The Solvent (The "Proton" Source)

Alcohols (MeOH, EtOH, iPrOH) are common Suzuki solvents but are fatal for diiodopyridines prone to dehalogenation. They act as reducing agents.[1]

-

Recommendation: Use aprotic, non-polar solvents.

-

Best in Class: 1,4-Dioxane, Toluene, or THF.

-

Tip: If solubility is an issue, use a minimum amount of water (biphasic system) rather than an alcohol co-solvent.

Variable 3: The Catalyst (The "Speed" Controller)

Iodopyridines oxidize onto Pd very fast. If the catalyst isn't bulky enough to force the subsequent transmetallation, the intermediate sits and waits for a hydride.

-

Recommendation: Use bulky, electron-rich phosphines (Buchwald Ligands).

-

Best in Class: XPhos or SPhos (often as G2/G3 precatalysts).

-

Alternative: Pd(dppf)Cl2 is a robust "workhorse" for pyridines if Buchwald ligands are unavailable.

-

Avoid: Pd(PPh3)4 (Tetrakis). It is often too slow for sterically demanding or electron-poor pyridines, leading to higher dehalogenation rates.

Standard Operating Procedure (SOP)

Protocol: Selective Mono-Coupling of 2,6-Diiodopyridine

Objective: Couple one equivalent of arylboronic acid to 2,6-diiodopyridine while minimizing de-iodination of the second site.

Reagents:

-

2,6-Diiodopyridine (1.0 equiv)

-

Arylboronic Acid (1.05 equiv) — Do not use large excess.

-

Catalyst:

(3-5 mol%) OR XPhos Pd G2 (2 mol%) -

Base:

(2.0 equiv, anhydrous) or -

Solvent: Toluene/Water (4:1 ratio) or Anhydrous 1,4-Dioxane.

Step-by-Step:

-

Degassing (Critical): Charge the reaction vessel with solid reagents (Diiodopyridine, Boronic Acid, Base). Cap and purge with Argon/Nitrogen for 5 minutes.

-

Why: Oxygen promotes homocoupling, which wastes boronic acid and slows transmetallation.

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst last, under a positive flow of inert gas.

-

Temperature Ramp:

-

Start at Room Temperature for 30 minutes.

-

If no reaction, heat to 40°C .

-

Warning: Do not jump to 80-100°C immediately. High heat favors the higher activation energy pathway (often dehalogenation or double coupling) if the catalytic cycle isn't established.

-

-

Monitoring: Monitor by HPLC/UPLC after 1 hour.

-

Target: >90% Mono-product.[2]

-

Stop Condition: If Di-coupled product appears >5%, quench immediately.

-

Troubleshooting FAQs

Q: I am using the conditions above, but I still see 15% de-iodinated product. What now? A: Increase the concentration of the reaction. Dehalogenation is often unimolecular (regarding the Pd complex) or depends on solvent, while Transmetallation is bimolecular (Pd complex + Boron species).

-

Action: Reduce solvent volume by 50% (increase concentration from 0.1M to 0.2M or 0.5M). This kinetically favors the bimolecular transmetallation step.

Q: Can I use DMF as a solvent? A: Use with caution. DMF can decompose to form dimethylamine, which can coordinate Pd or act as a reducing source at high temperatures. If you must use a polar aprotic solvent for solubility, DMA (Dimethylacetamide) is generally more stable than DMF.

Q: My boronic acid is an electron-poor heterocycle. Does this matter? A: Yes. Electron-poor boronic acids transmetallate slowly (the "sluggish" step in Figure 1).

-

Fix: You need a more active catalyst to compensate.[3] Switch from Pd(dppf)Cl2 to XPhos Pd G3 or Ad2nBuP Pd G2 . These ligands facilitate transmetallation of difficult substrates.

Q: Why does the order of addition matter? A: Adding the catalyst to a mixture of base and solvent before the halide is present can sometimes lead to the formation of inactive Pd-clusters or Pd-hydrides before the cycle begins. Always have the substrate ready to capture the Pd(0).

References

-

Mechanistic Studies on Dehalogenation

-

Solvent & Base Effects

-

Ligand Selection for Pyridines

-

Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[6]

-

-

Dehydrohalogenation Pathways

-

Simmons, E. M., & Hartwig, J. F. "Mechanistic Studies of the Palladium-Catalyzed Dehydrohalogenation of Alkyl Bromides." Nature, 2012.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Troubleshooting low reactivity of C2-Bromine in methoxypyridines

Welcome to the Heterocycle Reactivity Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard conditions for 2-bromo-methoxypyridines are failing. This is a common bottleneck; the methoxy group on a pyridine ring introduces a deceptive combination of steric crowding (especially at C3) and electronic deactivation (via resonance) that defeats standard "catalyst screening kits."

This guide is structured to troubleshoot the three primary failure modes: Oxidative Addition Stalling (Pd-Catalysis) , Halogen Dance (Lithiation) , and Nucleophilic Bounce-off (SNAr).

Module 1: Diagnostic Logic

Before modifying reaction parameters, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic decision tree for identifying mechanistic failures in methoxypyridine functionalization.

Module 2: Palladium-Catalyzed Couplings (Suzuki/Buchwald)

The Problem: The C2-Br bond in pyridine is generally reactive, but a methoxy substituent (especially at C3) creates a "perfect storm" of deactivation:

-

Electronic: The OMe group is an Electron Donating Group (EDG) by resonance. This increases electron density on the ring, making the C-Br bond less electrophilic and significantly slowing down Oxidative Addition (OA) to Pd(0).

-

Steric (C3-OMe): If the methoxy is at the 3-position, it physically blocks the palladium center from approaching the C2-Br bond (the ortho effect).

The Solution: Advanced Ligand Systems Standard ligands like PPh3 or dppf often fail here. You require bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that drive OA and stabilize the resulting Pd(II) species.

Recommended Protocol: High-Activity Suzuki Coupling

Use this for 2-bromo-3-methoxypyridine substrates.

| Component | Standard Choice | High-Performance Alternative | Rationale |

| Precatalyst | Pd(PPh3)4 | Pd-XPhos-G4 or Pd-RuPhos-G4 | G4 precatalysts generate active Pd(0) immediately even at low T, bypassing the induction period. |

| Ligand | XPhos | AdBippyPhos or SPhos | SPhos is excellent for heteroaryl chlorides/bromides; AdBippyPhos is superior for extremely hindered substrates. |

| Base | Na2CO3 | K3PO4 (3.0 eq) | Stronger inorganic base aids transmetallation of hindered boronates. |

| Solvent | Toluene/Water | 1,4-Dioxane/Water (4:1) | Higher boiling point (100°C+) is required to force the OA step. |

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon, add Pd-RuPhos-G4 (2 mol%) and aryl boronic acid (1.5 equiv) to a vial.

-

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration wrt halide).

-

Substrate: Add 2-bromo-3-methoxypyridine (1.0 equiv).

-

Activation: Add aqueous K3PO4 (3.0 equiv, 1M solution).

-